(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane
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Overview
Description
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its bromine atom substitution, which imparts distinct chemical properties and reactivity. The tricyclic framework consists of three interconnected rings, making it a fascinating subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent bromination introduces the bromine atom at the desired position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The tricyclic structure allows for addition reactions, particularly at the double bonds within the rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity may lead to the development of new drugs or therapeutic agents.
Industry: Its reactivity and stability make it useful in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can vary depending on the context of its application, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane include other tricyclic molecules with different substituents, such as:
- (1S,2S,3R,6R,7R)-3-Chlorotricyclo[5.2.1.02,6]decane
- (1S,2S,3R,6R,7R)-3-Fluorotricyclo[5.2.1.02,6]decane
- (1S,2S,3R,6R,7R)-3-Iodotricyclo[5.2.1.02,6]decane
Uniqueness
The uniqueness of (1S,2S,3R,6R,7R)-3-Bromotricyclo[52102,6]decane lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
(1S,2S,3R,6R,7R)-3-bromotricyclo[5.2.1.02,6]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2/t6-,7+,8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNEQMMBMJMHA-ZOZBQHSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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